molecular formula C10H11N3O2 B2374226 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione CAS No. 18932-40-6

1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione

Cat. No. B2374226
CAS RN: 18932-40-6
M. Wt: 205.217
InChI Key: JFSVMQBWCVYVBE-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione is a Mannich base that has been synthesized and characterized . It has been investigated as a corrosion inhibitor on mild steel in 1.0 M HCl .


Synthesis Analysis

The compound was synthesized using a Mannich reaction . This is a three-component condensation in which a compound containing an active H atom (substrate) is allowed to react with an aldehyde or ketone and a primary or secondary amine with concomitant release of water to produce a new base known as a Mannich base .


Molecular Structure Analysis

In the crystal structure of the compound, the pyrrolidine ring adopts a puckered envelope conformation . The supramolecular architecture is dictated by the cooperative H-bonded network of centrosymmetric dimers of N–H···N and C–H···O interactions .


Chemical Reactions Analysis

The compound has been used as a corrosion inhibitor on mild steel in 1.0 M HCl . Impedance spectra validated the decrease in the double-layer capacitance (Cdl) and increase in the charge-transfer resistance (RCT) of the corrosion process due to the addition of the inhibitor .


Physical And Chemical Properties Analysis

The compound has been characterized using various techniques such as FTIR, SEM–EDX, and AFM . The adsorption of the compound on the mild steel surface in 1.0 M HCl was found to follow Langmuir’s adsorption isotherm .

Scientific Research Applications

1. Corrosion Inhibition

1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione has been investigated for its application as a corrosion inhibitor. Research by Jeeva et al. (2017) demonstrated its effectiveness in reducing corrosion on mild steel surfaces in acidic environments. The study utilized various methods like weight loss, electrochemical experiments, and theoretical calculations to establish its inhibitive properties. This compound was found to predominantly control the cathodic reaction and showed high inhibition efficiency, indicating its potential as a corrosion inhibitor in industrial applications (Jeeva, Boobalan, & Prabhu, 2017).

2. Antioxidant Activity

Boobalan et al. (2014) conducted a computational study on the equilibrium geometry, vibrational spectra, and electronic structure of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione, identifying its effectiveness in antioxidant activity. The study involved an analysis of its vibrational spectra and NMR spectral analysis to understand the structure-property relationship. This compound's antioxidant properties are particularly notable, contributing to its potential use in various scientific and pharmaceutical research contexts (Boobalan et al., 2014).

3. Supramolecular Architecture

The supramolecular architecture of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione has been studied by Tamilvendan et al. (2010). Their research focused on the cooperative hydrogen-bonded network and edge-to-face interactions involving the pyrrolidine ring. Such studies are crucial for understanding molecular interactions and can be applicable in the design of novel molecular structures and materials (Tamilvendan, Prabhu, Fronczek, & Vembu, 2010).

4. Antibacterial Activity

Research by Salih et al. (2021) explored the synthesis of compounds related to 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione and their antibacterial activity. The study evaluated the compounds against various bacteria, showing significant antimicrobial activity. This suggests potential applications in developing new antibacterial agents (Salih, Salimon, & Hussien, 2021).

Mechanism of Action

The compound acts as a corrosion inhibitor by decreasing the double-layer capacitance and increasing the charge-transfer resistance of the corrosion process . It has a mixed type inhibitive nature with predominant control of the cathodic reaction .

properties

IUPAC Name

1-[(pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-9-4-5-10(15)13(9)7-12-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSVMQBWCVYVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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